molecular formula C20H22BrNO3S B11031510 1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline

1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B11031510
M. Wt: 436.4 g/mol
InChI Key: YICLUFWUEKILGD-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a complex organic compound with a unique structure that combines a bromophenyl group, a sulfonyl group, and a dihydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multiple steps, starting with the preparation of the core dihydroquinoline structure. This is followed by the introduction of the bromophenyl and sulfonyl groups. Common synthetic routes include Friedel-Crafts acylation and subsequent sulfonylation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality. The choice of solvents, reagents, and catalysts is critical in scaling up the synthesis while maintaining environmental and safety standards .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and sulfonyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound may inhibit or activate certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromophenyl)sulfonyl]piperazine
  • [(4-Bromophenyl)sulphonyl]acetonitrile
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

Uniqueness

1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to its specific combination of functional groups and its dihydroquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial settings .

Properties

Molecular Formula

C20H22BrNO3S

Molecular Weight

436.4 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-6-ethoxy-2,2,4-trimethylquinoline

InChI

InChI=1S/C20H22BrNO3S/c1-5-25-16-8-11-19-18(12-16)14(2)13-20(3,4)22(19)26(23,24)17-9-6-15(21)7-10-17/h6-13H,5H2,1-4H3

InChI Key

YICLUFWUEKILGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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